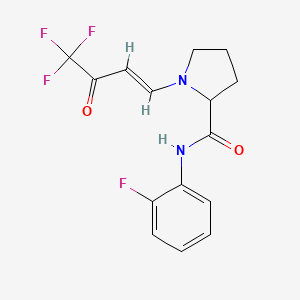
(E)-N-(2-fluorophenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(2-fluorophenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C15H14F4N2O2 and its molecular weight is 330.283. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(2-fluorophenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the formation of the pyrrolidine ring followed by the introduction of the fluorophenyl and trifluoromethyl groups. The synthetic pathway often employs nucleophilic substitutions and cyclization techniques to achieve high yields and purity.
Anticancer Properties
Research indicates that pyrrolidine derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been evaluated against several cancer cell lines, demonstrating promising results in inhibiting growth.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| NCI-H196 (SCLC) | 5.0 | Induction of apoptosis, ROS generation |
| MCF-7 (Breast Cancer) | 10.0 | Cell cycle arrest at S phase |
| A549 (Lung Cancer) | 7.5 | Inhibition of proliferation via apoptosis |
Antimicrobial Activity
The compound has also been identified as a potential inhibitor of InhA (enoyl-acyl carrier protein reductase), a critical enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. This suggests that it may serve as a lead compound for developing new antituberculosis agents.
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the S phase by modulating cyclin-dependent kinases (CDKs).
- Reactive Oxygen Species (ROS) Generation : The generation of ROS is linked to its anticancer activity, promoting oxidative stress in cancer cells.
- Inhibition of Key Enzymes : As an InhA inhibitor, it disrupts bacterial fatty acid synthesis, thus exhibiting antimicrobial properties.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant effects noted in non-small cell lung cancer models.
Study 2: Antimicrobial Testing
Another investigation assessed the efficacy against Mycobacterium tuberculosis, revealing that the compound exhibited an IC50 value significantly lower than existing treatments, indicating its potential as a novel therapeutic agent.
属性
IUPAC Name |
N-(2-fluorophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F4N2O2/c16-10-4-1-2-5-11(10)20-14(23)12-6-3-8-21(12)9-7-13(22)15(17,18)19/h1-2,4-5,7,9,12H,3,6,8H2,(H,20,23)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZWIOGLGDEDMY-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C=CC(=O)C(F)(F)F)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)/C=C/C(=O)C(F)(F)F)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














